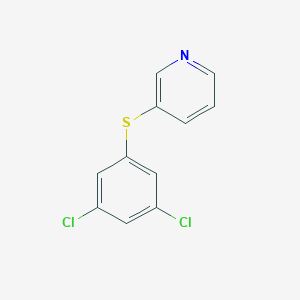

3-(3,5-Dichloro-phenylsulfanyl)-pyridine

Description

Properties

Molecular Formula |

C11H7Cl2NS |

|---|---|

Molecular Weight |

256.1 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)sulfanylpyridine |

InChI |

InChI=1S/C11H7Cl2NS/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H |

InChI Key |

QWUBOEMMJUFVKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)SC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridine Derivatives

Below is a comparative analysis of 3-(3,5-Dichloro-phenylsulfanyl)-pyridine with structurally related compounds, focusing on molecular properties, biological activity, and synthetic utility.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Substituents | Biological Activity (if reported) | Selectivity/EC₅₀/Kᵢ |

|---|---|---|---|---|

| 3-(3,5-Dichloro-phenylsulfanyl)-pyridine | C₁₁H₆Cl₂N₂S | 3,5-dichlorophenyl, sulfur linker | Not explicitly reported (inference below) | N/A |

| 3-(Piperidin-4-ylmethoxy)pyridine | C₁₁H₁₆N₂O | Piperidinylmethoxy | LSD1 inhibition, anti-cancer activity | Kᵢ = 29 nM; EC₅₀ = 280 nM |

| 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine | C₁₇H₂₈INOSi | Iodo, silyl-protected pyrrolidine | Not reported (catalog compound) | N/A |

| (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate | C₁₀H₁₀ClNO₂ | Chloro-methylpyridine, acrylate | Not reported (catalog compound) | N/A |

Key Observations:

Structural Diversity and Bioactivity: The 3-(Piperidin-4-ylmethoxy)pyridine series () shares a pyridine core with 3-(3,5-Dichloro-phenylsulfanyl)-pyridine but differs in substituents. The piperidinylmethoxy group enhances LSD1 inhibition (Kᵢ = 29 nM) and selectivity (>160-fold over monoamine oxidases). In contrast, the dichlorophenylsulfanyl group in the target compound may favor interactions with hydrophobic enzyme pockets, though specific data are lacking . Halogenated Derivatives: Chlorine atoms in 3-(3,5-Dichloro-phenylsulfanyl)-pyridine likely increase metabolic stability and binding to aromatic residues in target proteins, similar to 2-chloro-5-methylpyridine analogs (). However, iodine in the silyl-protected pyrrolidine derivative () may confer distinct reactivity in cross-coupling reactions .

This contrasts with the ether-linked piperidinylmethoxy group in ’s LSD1 inhibitors, which prioritizes hydrogen bonding and rigidity . Catalog compounds () like (E)-methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate highlight the use of pyridine acrylates in polymer chemistry or as Michael acceptors, diverging from the target compound’s likely biological focus .

Solubility: Sulfur linkers may reduce aqueous solubility relative to oxygen-linked analogs (e.g., piperidinylmethoxy derivatives), necessitating formulation optimization for therapeutic use.

Preparation Methods

Foundation in Diazonium Chemistry

The diazonium salt intermediate, generated from 3-aminopyridine, serves as a pivotal precursor for introducing diverse substituents at the pyridine’s 3-position. As demonstrated in US6509471B2, 3-aminopyridine undergoes diazotization with alkyl nitrites (e.g., t-butyl nitrite) in acidic media (e.g., methanesulfonic acid) to form a diazonium salt. This intermediate reacts with nucleophiles such as alcohols to yield 3-alkoxypyridines. Adapting this methodology for thiols involves substituting alcohols with 3,5-dichlorobenzenethiol under controlled conditions.

Reaction Mechanism and Optimization

The diazonium salt (II ) forms via protonation of 3-aminopyridine (I ) followed by nitrosation (Figure 1). Subsequent displacement by the thiolate anion (generated from 3,5-dichlorobenzenethiol and base) produces the target compound (III ). Key parameters include:

-

Acid selection : Methanesulfonic acid (1 equiv.) ensures efficient diazotization without side reactions.

-

Temperature : Maintaining 50–60°C during t-butyl nitrite addition stabilizes the diazonium intermediate.

-

Solvent system : Polar aprotic solvents (e.g., DMF) enhance thiolate nucleophilicity, while minimizing disulfide formation.

Hypothetical Yield and Practical Considerations

Based on analogous etherification yields (56–65%), thioether formation may achieve comparable efficiency. However, thiol oxidation risks necessitate inert atmospheres and antioxidants (e.g., ascorbic acid).

Multicomponent Reaction (MCR) Approach

Pyridine Assembly via Condensation

The one-pot, three-component synthesis described by Lakshmi Kantam et al. constructs polysubstituted pyridines from aldehydes, thiols, and malononitrile using nanocrystalline MgO. While the reported products feature sulfanyl groups at the 6-position, modifying substrate electronics could redirect substitution to the 3-position.

Substrate Design for Regiocontrol

Electron-deficient aldehydes (e.g., nitrobenzaldehyde) may polarize the cyclocondensation to favor 3-sulfanylpyridines. For instance, combining 3,5-dichlorobenzenethiol, malononitrile, and 4-nitrobenzaldehyde under MgO catalysis (5 mol%, ethanol, reflux) could yield the target compound.

Catalyst Recyclability

Nanocrystalline MgO’s high surface area (120–150 m²/g) facilitates efficient catalysis and recovery (>90% activity retention over five cycles), aligning with green chemistry principles.

Nucleophilic Aromatic Substitution (SNAr)

Copper-Mediated Coupling

Comparative Analysis of Methods

Experimental Protocols and Data

Diazonium Route Protocol (Adapted from )

-

Diazotization : 3-Aminopyridine (2.0 g, 21 mmol), 3,5-dichlorobenzenethiol (4.1 g, 21 mmol), and methanesulfonic acid (2.0 g, 21 mmol) in DMF (20 mL) at 50°C.

-

Nitrite Addition : t-Butyl nitrite (2.5 g, 23 mmol) added dropwise over 30 min.

-

Quenching : Neutralize with NaHCO₃, extract with ethyl acetate, concentrate in vacuo.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 3-(3,5-Dichloro-phenylsulfanyl)-pyridine (3.1 g, 58%).

Q & A

Q. What are the optimal synthetic routes for 3-(3,5-Dichloro-phenylsulfanyl)-pyridine, and how can reaction conditions be optimized for high yield?

Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3,5-dichlorobenzenethiol and a pyridine derivative (e.g., 3-halopyridine). Key factors include:

- Catalyst selection : Use of Cu(I) or Pd-based catalysts to facilitate C–S bond formation, as seen in analogous sulfanylpyridine syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and decomposition risks.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization improves purity. Validate purity via HPLC (≥95%) and NMR .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR : - and -NMR confirm regiochemistry of substitution and aromatic proton environments. For example, deshielded pyridine protons (δ 8.5–9.0 ppm) indicate sulfur substitution at the 3-position .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystal growth in ethanol/dichloromethane mixtures is recommended for sulfanylpyridines .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]) and isotopic chlorine patterns.

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation .

- Storage : Keep in amber glass vials under inert gas (N) at 4°C to prevent oxidation.

- Waste disposal : Classify as halogenated waste (UN 2788, Packing Group II) and follow EPA guidelines for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Answer: Discrepancies often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Impurity profiles : Compare HPLC retention times with reference standards .

- Solvent effects : Solubility varies with solvent polarity; test in DMSO, ethanol, and water. For example, dichlorinated analogs show logP ~2.5, suggesting moderate lipophilicity .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer: The sulfur atom acts as a directing group, facilitating regioselective functionalization. For example:

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., kinases, GPCRs). The sulfur moiety may form hydrophobic interactions, while chlorine atoms enhance binding affinity .

- QSAR models : Corporate Hammett constants (σ) of substituents to predict electronic effects on activity .

- ADMET predictions : SwissADME evaluates bioavailability; chlorine substituents may improve metabolic stability but reduce solubility .

Q. What strategies address challenges in analyzing biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

- Dose-response assays : Use IC values (e.g., MTT assay) to distinguish target-specific effects from cytotoxicity.

- Off-target screening : Test against HEK293 or HepG2 cells to rule out nonspecific toxicity .

- Metabolite profiling : LC-MS identifies degradation products that may confound activity data .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s stability under physiological conditions?

Answer:

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours.

- Light sensitivity : Expose to UV (254 nm) and measure absorbance changes. Sulfanyl groups are prone to photooxidation .

- Thermal stability : Use TGA to determine decomposition temperatures (typically >200°C for pyridine derivatives) .

Q. What advanced techniques validate the compound’s role in material science applications (e.g., coordination polymers)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.